![molecular formula C7H12N4O2 B13315956 {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13315956.png)
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol is a chemical compound with the molecular formula C₇H₁₂N₄O₂
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of oxetane derivatives with triazole precursors. One common method includes the nucleophilic substitution reaction where an oxetane derivative reacts with a triazole compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxetane and triazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The oxetane ring provides stability and rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
- {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}ethanol
- {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
[3-[(3-amino-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C7H12N4O2/c8-6-9-5-11(10-6)1-7(2-12)3-13-4-7/h5,12H,1-4H2,(H2,8,10) |
Clave InChI |
SIYBXAYZQUBCSP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CN2C=NC(=N2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


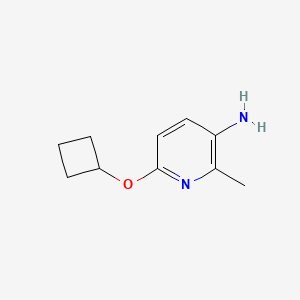
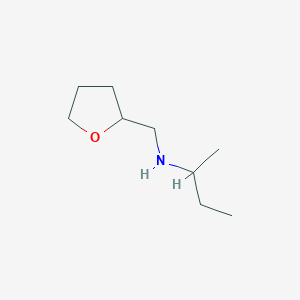
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
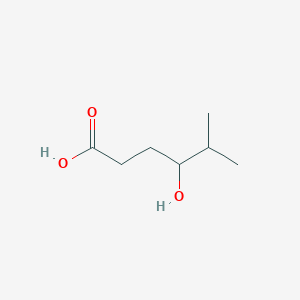
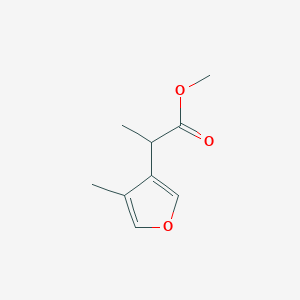
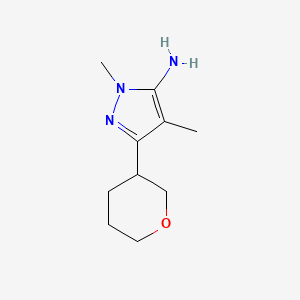
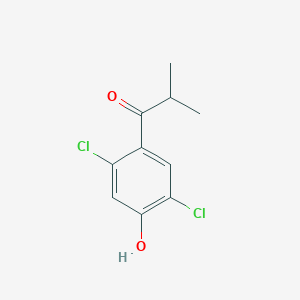
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
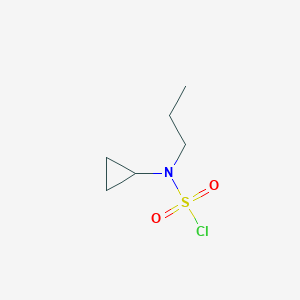
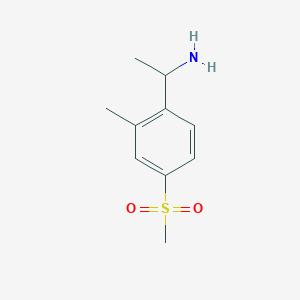
![4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13315952.png)
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
